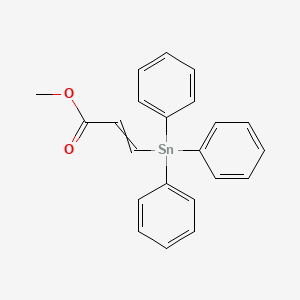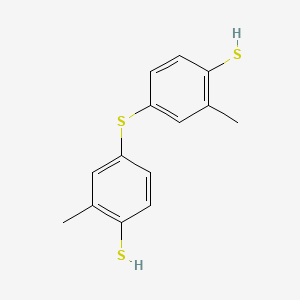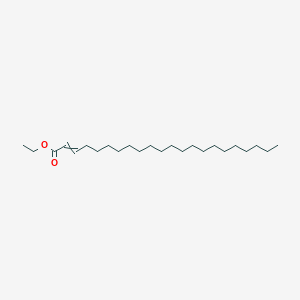![molecular formula C4H8O3 B12561602 (R)-2-[(R)-Oxiranyl]-1,2-ethanediol CAS No. 184845-13-4](/img/structure/B12561602.png)
(R)-2-[(R)-Oxiranyl]-1,2-ethanediol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-2-[®-Oxiranyl]-1,2-ethanediol is a chiral compound with significant importance in organic chemistry It is characterized by the presence of an oxirane ring and two hydroxyl groups, making it a versatile intermediate in various chemical reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-[®-Oxiranyl]-1,2-ethanediol typically involves the epoxidation of ®-glycidol. One common method is the Sharpless asymmetric epoxidation, which uses titanium tetraisopropoxide and diethyl tartrate as catalysts in the presence of tert-butyl hydroperoxide. The reaction is carried out under mild conditions, usually at room temperature, to ensure high enantioselectivity and yield.
Industrial Production Methods
Industrial production of ®-2-[®-Oxiranyl]-1,2-ethanediol often employs enzymatic methods due to their efficiency and selectivity. Enzymes such as epoxide hydrolases can be used to catalyze the hydrolysis of epoxides to diols. This method is advantageous as it operates under mild conditions and produces fewer by-products, making it more environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
®-2-[®-Oxiranyl]-1,2-ethanediol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alkanes or alcohols.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkanes, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-2-[®-Oxiranyl]-1,2-ethanediol has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate for enzymatic reactions.
Medicine: It is a precursor in the synthesis of chiral drugs and active pharmaceutical ingredients.
Industry: The compound is utilized in the production of polymers, resins, and other materials.
Wirkmechanismus
The mechanism of action of ®-2-[®-Oxiranyl]-1,2-ethanediol involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on enzymes and other proteins. This reactivity allows the compound to modify enzyme activity and influence biochemical pathways. The hydroxyl groups also participate in hydrogen bonding, further affecting the compound’s interactions and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-2-[(S)-Oxiranyl]-1,2-ethanediol: The enantiomer of ®-2-[®-Oxiranyl]-1,2-ethanediol, with similar chemical properties but different biological activity.
1,2-Ethanediol: Lacks the oxirane ring, making it less reactive and versatile.
2,3-Epoxypropanol: Similar structure but with different reactivity due to the position of the oxirane ring.
Uniqueness
®-2-[®-Oxiranyl]-1,2-ethanediol is unique due to its chiral nature and the presence of both an oxirane ring and hydroxyl groups. This combination of features makes it a valuable intermediate in asymmetric synthesis and a versatile compound in various chemical reactions.
Eigenschaften
CAS-Nummer |
184845-13-4 |
|---|---|
Molekularformel |
C4H8O3 |
Molekulargewicht |
104.10 g/mol |
IUPAC-Name |
(1R)-1-[(2R)-oxiran-2-yl]ethane-1,2-diol |
InChI |
InChI=1S/C4H8O3/c5-1-3(6)4-2-7-4/h3-6H,1-2H2/t3-,4-/m1/s1 |
InChI-Schlüssel |
KRBIHOANUQUSRV-QWWZWVQMSA-N |
Isomerische SMILES |
C1[C@@H](O1)[C@@H](CO)O |
Kanonische SMILES |
C1C(O1)C(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Bromo-4-[(3-phenylprop-2-yn-1-yl)oxy]benzene](/img/structure/B12561519.png)
![5,6-Bis[(4-methylphenyl)sulfanyl]quinoxaline](/img/structure/B12561532.png)
![ethyl 5-[(3R)-4-[(2-methylpropan-2-yl)oxycarbonylamino]-3-methylsulfonyloxybutyl]thiophene-2-carboxylate](/img/structure/B12561540.png)

![5(4H)-Oxazolone, 4-[(3-ethoxyphenyl)methylene]-2-phenyl-](/img/structure/B12561545.png)

![Phenyl{2-[(trimethylsilyl)ethynyl]phenyl}methanone](/img/structure/B12561561.png)

![N-(4-Bromophenyl)-N'-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]urea](/img/structure/B12561572.png)



![N-[1-(3-Methylthiophen-2-yl)-2-phenylethyl]glycinamide](/img/structure/B12561587.png)

